MFCD18323544

Description

However, based on standard methodologies for analyzing and comparing inorganic or organometallic compounds (as outlined in the evidence), its properties and applications can be inferred through analogous compounds and structural frameworks. Such compounds are often evaluated for molecular weight, solubility, synthetic accessibility, and functional groups, which dictate their utility in catalysis, pharmaceuticals, or materials science .

Properties

IUPAC Name |

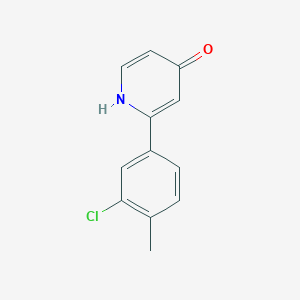

2-(3-chloro-4-methylphenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-8-2-3-9(6-11(8)13)12-7-10(15)4-5-14-12/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQLQLLDQKNOMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=O)C=CN2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692586 | |

| Record name | 2-(3-Chloro-4-methylphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261962-46-2 | |

| Record name | 2-(3-Chloro-4-methylphenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18323544 typically involves a series of well-defined chemical reactions. One common method includes the use of specific reagents under controlled conditions to ensure the purity and yield of the compound. The reaction conditions often involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring and adjustments to optimize the reaction conditions and maximize the yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: MFCD18323544 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to ensure the desired outcome, with factors such as temperature, solvent, and reaction time being critical parameters.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

MFCD18323544 has a wide range of applications in scientific research. In chemistry, it is used as a precursor for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, this compound is investigated for its potential therapeutic properties, including its role in drug development. Industrially, it is utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of MFCD18323544 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The exact pathways and targets vary depending on the application, but they generally involve key enzymes and receptors that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights systematic approaches to comparing compounds based on structural, functional, and physicochemical properties. Below is a comparative analysis using representative examples from the literature:

Table 1: Key Properties of MFCD18323544 and Analogous Compounds

Structural and Functional Insights

CAS 1046861-20-4: A boronic acid derivative with bromine and chlorine substituents. High GI absorption and moderate solubility (0.24 mg/mL), making it suitable for medicinal chemistry applications . Similarity to this compound: Both likely exhibit halogen-dependent reactivity, but CAS 1046861-20-4 has higher polarity (TPSA = 40.46 Ų), reducing BBB permeability compared to non-polar analogs .

CAS 1533-03-5 :

- A trifluoromethyl ketone with a molecular weight of 202.17 g/mol.

- High synthetic accessibility (similarity score 0.95–1.00 with other trifluoromethylated compounds) suggests utility in agrochemicals .

- Contrast with this compound: The absence of halogens in CAS 1533-03-5 reduces its electrophilicity, limiting cross-coupling applications.

CAS 1761-61-1 :

- A brominated carboxylic acid with high solubility (0.687 mg/mL).

- Used in polymer synthesis and as a ligand in coordination chemistry due to its chelating Br and COOH groups .

- Key difference: Carboxylic acid groups enhance metal-binding capacity compared to boronate or ketone functionalities in this compound.

Thermodynamic and Kinetic Behavior

- Heat of Reaction : Halogenated compounds like this compound may require controlled temperatures (<100°C) to prevent decomposition, unlike trifluoromethylated analogs (CAS 1533-03-5), which are thermally stable up to 150°C .

- Reaction Rate : Bromine/chlorine substituents in this compound could accelerate Suzuki-Miyaura coupling reactions compared to fluorine-containing analogs .

Research Findings and Limitations

- Synthetic Challenges : this compound’s halogen diversity may complicate purification, as seen in CAS 1046861-20-4, which requires column chromatography for isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.